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Hedyotide B1

Antimicrobial peptides Cyclotide Gram-negative bacteria

Hedyotide B1 is a 30-amino acid bracelet cyclotide (sequence: GTRCGETCFVLPCWSAKFGCYCQKGFCYRN) isolated from the aerial parts of Hedyotis biflora. It belongs to the cyclotide family of plant-derived, head-to-tail macrocyclic peptides featuring a cystine knot scaffold (Cys I–IV, II–V, III–VI disulfide connectivity) that confers exceptional thermal and enzymatic stability.

Molecular Formula
Molecular Weight
Cat. No. B1576478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHedyotide B1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hedyotide B1 Procurement Guide: Bracelet Cyclotide with Defined Gram-Negative Antibacterial Selectivity


Hedyotide B1 is a 30-amino acid bracelet cyclotide (sequence: GTRCGETCFVLPCWSAKFGCYCQKGFCYRN) isolated from the aerial parts of Hedyotis biflora [1]. It belongs to the cyclotide family of plant-derived, head-to-tail macrocyclic peptides featuring a cystine knot scaffold (Cys I–IV, II–V, III–VI disulfide connectivity) that confers exceptional thermal and enzymatic stability [2]. With a net charge of +3, hedyotide B1 is among the most basic cyclotides known, a property that correlates with its membrane-targeting antibacterial mechanism [3]. Its activity profile is notably selective: potent and bactericidal against Escherichia coli (MIC 3.4 µM) and Streptococcus salivarius (MIC 5.9 µM), yet inactive against Staphylococcus aureus and S. epidermidis at concentrations up to 80 µM [1].

Why Hedyotide B1 Cannot Be Replaced by Generic Cyclotides for Antibacterial Screening


Cyclotides are not interchangeable antimicrobial agents. Even within the same plant source, strikingly divergent activity spectra exist: hedyotide B1 is bactericidal against E. coli and S. salivarius (MIC 3.4–5.9 µM), while its co-isolated linear analog hedyotide B2 is completely inactive against all four tested strains at >80 µM [1]. Across subfamilies, the prototypical Möbius cyclotide kalata B1 shows negligible Gram-negative activity (E. coli MIC >500 µM) [2], whereas the bracelet cyclotide cycloviolacin O2 is potent against E. coli (MIC 2.2 µM) but carries a distinct charge and selectivity profile [3]. Procurement based solely on the term "cyclotide" or "antimicrobial peptide" risks selecting a compound with an entirely different antibacterial spectrum, proteolytic stability, and synthetic tractability.

Hedyotide B1 Quantitative Differentiation Evidence: Comparator-Anchored Data for Informed Selection


Head-to-Head Antibacterial Potency: Hedyotide B1 vs. Hedyotide B2 Against E. coli and S. salivarius

In a direct head-to-head comparison within the same study, hedyotide B1 demonstrated bactericidal activity against E. coli (MIC 3.4 µM) and S. salivarius (MIC 5.9 µM), while the linear analog hedyotide B2—isolated from the same plant extract—was completely inactive against all four bacterial strains tested (MIC >80 µM) [1]. The synthetic antibacterial peptide D4R served as a positive control, confirming assay validity with MIC values of 1.29 µM (E. coli), 0.96 µM (S. salivarius), 0.71 µM (S. epidermidis), and 1.9 µM (S. aureus) [1]. This intra-study comparison eliminates inter-laboratory variability and directly demonstrates that backbone cyclization is a prerequisite for antibacterial activity within this structural series.

Antimicrobial peptides Cyclotide Gram-negative bacteria MIC determination

Proteolytic Stability Advantage: Cyclic Hedyotide B1 vs. Linear Hedyotide B2

Biophysical characterization in the discovery study directly compared the susceptibility of hedyotide B1 and hedyotide B2 to exopeptidase degradation. Hedyotide B2, which possesses a linear backbone due to a genetically encoded premature stop codon at the conserved Asn cyclization position, was significantly more susceptible to exopeptidase degradation than hedyotide B1 [1]. Mass spectrometric analysis of stored plant samples further revealed degradation products of both hedyotide B1 and B2, with the linear B2 showing greater degradation propensity [1]. This stability differential is structurally rationalized: the head-to-tail cyclized backbone of hedyotide B1 eliminates free N- and C-termini, thereby blocking the primary recognition sites for exopeptidases.

Peptide stability Exopeptidase resistance Cyclotide Proteolytic degradation

Cross-Study Comparison: Hedyotide B1 vs. Kalata B1 Gram-Negative Antibacterial Potency

Comparing across published studies under standardized MIC assay conditions, hedyotide B1 (bracelet subfamily, net charge +3) exhibits at least a 147-fold greater potency against E. coli (MIC 3.4 µM) [1] compared to kalata B1 (Möbius subfamily, net charge +2), which shows E. coli MIC >500 µM [2]. This dramatic potency differential is consistent with the broader structure-activity relationship observed across cyclotide subfamilies: bracelet cyclotides generally carry higher net positive charge and display greater antibacterial potency against Gram-negative bacteria than Möbius cyclotides [3]. The net charge difference (+3 vs. +2) and subfamily-specific structural features (absence of cis-Pro in loop 5 for bracelet cyclotides) are implicated in this differential membrane interaction.

Cyclotide Gram-negative antibacterial E. coli Cross-subfamily comparison

Complementary Selectivity Profile: Hedyotide B1 vs. Hedyotide B10/B11 from the Same Plant Source

Within the Hedyotis biflora cyclotide library, hedyotide B1 exhibits a distinct and complementary antibacterial selectivity profile compared to hedyotide B10 and B11. Hedyotide B1 is potent against E. coli (MIC 3.4 µM) and S. salivarius (MIC 5.9 µM) but inactive against S. aureus and S. epidermidis (>80 µM) [1]. Conversely, hedyotide B10 and B11 are active against S. aureus and S. epidermidis with MIC values of 1.5–2.2 µM [1]. This strain-level complementarity within a single plant-derived cyclotide panel provides a unique opportunity for combination studies or structure-activity relationship (SAR) investigations aimed at understanding the molecular determinants of Gram-positive vs. Gram-negative selectivity in bracelet cyclotides.

Antibacterial selectivity Strain-specific activity Cyclotide library S. aureus

Optimized Synthetic Accessibility: 48% Oxidative Folding Yield Under Defined Conditions

A systematic evaluation of 38 different oxidative folding conditions for synthetic hedyotide B1 established an optimized protocol yielding 48% correctly folded native peptide using 70% 2-propanol as co-solvent in a thiol-disulfide redox buffer [1]. The disulfide connectivity of the folded product was verified as identical to the native form by partial acid hydrolysis [1]. The linear precursor was synthesized as a thioester by solid-phase peptide synthesis and cyclized quantitatively via a thia-zip mechanism [1]. For context, bracelet cyclotides generally present greater folding challenges than Möbius cyclotides; kalata B1 (Möbius) oxidative folding yields in recombinant systems have been reported at approximately 20% [2], while bracelet cyclotide cycloviolacin O2 folding using Möbius-optimized conditions produces only low yields [3]. The 48% folding yield for hedyotide B1 is therefore notably high within the bracelet subfamily and provides a defined, reproducible manufacturing benchmark.

Peptide synthesis Oxidative folding Cyclotide manufacturing Process optimization

Hedyotide B1: Evidence-Anchored Research and Industrial Application Scenarios


Gram-Negative Selective Antibacterial Drug Discovery Scaffold

With an E. coli MIC of 3.4 µM and demonstrated bactericidal activity, hedyotide B1 serves as a validated starting scaffold for medicinal chemistry campaigns targeting Gram-negative pathogens [1]. Its inactivity against S. aureus and S. epidermidis (MIC >80 µM) [1] provides a built-in selectivity window that can be exploited in structure-activity relationship (SAR) studies aimed at broadening or narrowing the antibacterial spectrum. Researchers can use hedyotide B1 as a template for epitope grafting or residue substitution to engineer potency while preserving the cyclotide scaffold's intrinsic stability. The availability of a published, optimized oxidative folding protocol (48% yield, 70% 2-propanol) [2] enables the production of analog libraries for lead optimization.

Cyclotide Structure-Stability-Function Mechanistic Studies

The direct comparative data between cyclic hedyotide B1 and linear hedyotide B2 [1] establish this pair as an ideal model system for investigating the contribution of backbone cyclization to proteolytic stability and antibacterial activity within the bracelet subfamily. Hedyotide B1's resistance to exopeptidase degradation—contrasted with B2's susceptibility [1]—provides a controlled experimental framework for studying cyclotide stability determinants. This system is uniquely valuable because both compounds share the same amino acid sequence composition and disulfide connectivity, differing only in backbone cyclization status, thereby isolating the structural variable of interest.

Cyclotide Library Screening and Multi-Compound Antibacterial Panels

Hedyotide B1, together with hedyotide B10 and B11 from the same plant source, forms a natural cyclotide panel with complementary antibacterial coverage: B1 targets E. coli and S. salivarius (MIC 3.4–5.9 µM), while B10/B11 target S. aureus and S. epidermidis (MIC 1.5–2.2 µM) [1]. This complementary profile enables combination screening for synergistic effects or broad-spectrum coverage without relying on a single compound. Procurement of the full Hedyotis biflora cyclotide panel supports research into plant defense strategy evolution, where nature appears to employ multiple cyclotides with non-overlapping target spectra for comprehensive antimicrobial protection.

Cationic Antimicrobial Peptide Mechanism-of-Action Studies

With a net charge of +3—among the highest reported for natural cyclotides [1]—hedyotide B1 provides an extreme test case for investigating the role of electrostatic interactions in cyclotide-membrane binding and antibacterial mechanism of action. Its salt-dependent activity profile, noted in the primary literature [1], aligns with the well-established behavior of cationic antimicrobial peptides and can be exploited in biophysical studies (e.g., surface plasmon resonance, liposome leakage assays) to quantify the contribution of charge to membrane selectivity. The compound's inactivity against S. aureus (>80 µM) despite potent anti-E. coli activity (3.4 µM) provides a built-in negative control for membrane composition-dependent mechanistic investigations.

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